

# 7-Octynoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: 7-Octynoic acid

Cat. No.: B076700

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CAS Number: 10297-09-3

This technical guide provides an in-depth overview of **7-Octynoic acid**, a critical building block in modern drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document covers its chemical properties, synthesis, and core applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation reactions.

## Physicochemical Properties and Identification

**7-Octynoic acid** is a medium-chain fatty acid characterized by a terminal alkyne group, a feature that imparts unique reactivity and makes it a valuable tool in chemical biology and medicinal chemistry.<sup>[1][2]</sup> Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	10297-09-3	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>	[3]
Molecular Weight	140.18 g/mol	
IUPAC Name	oct-7-ynoic acid	
Synonyms	7-Octynoic acid, oct-7-ynoic acid	
Appearance	Colorless to pale yellow liquid	
Purity	Typically >97%	
Solubility	Soluble in DMSO and water (5 mg/mL)	
Storage	Short term: 0 - 4 °C; Long term: -20 °C	

## Synthesis of 7-Octynoic Acid

The synthesis of **7-Octynoic acid** is typically achieved through the oxidation of its corresponding alcohol precursor, 7-Octyn-1-ol. A detailed experimental protocol for the synthesis of 7-Octyn-1-ol, the key starting material, is outlined below, followed by its oxidation to the final product.

## Experimental Protocol: Synthesis of 7-Octyn-1-ol

A common method for preparing 7-Octyn-1-ol involves the "alkyne zipper" reaction, which isomerizes an internal alkyne to a terminal position.

Reaction: 2-Octyn-1-ol → 7-Octyn-1-ol

Materials:

- 2-Octyn-1-ol

- Sodium hydride (NaH) (50 wt% in mineral oil)
- 1,3-Propanediamine
- Hexane (dry)
- Methanol
- Water
- Chloroform
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- A solution of 1,3-propanediamine in dry hexane is treated with sodium hydride at 60 °C for 10 minutes.
- The reaction mixture is then cooled to 0 °C and 2-octyn-1-ol is added. The reaction is allowed to warm to room temperature and stirred for 3 hours.
- The reaction is quenched by the addition of methanol and water.
- The mixture is extracted with chloroform.
- The organic layer is washed with water and dried over anhydrous sodium sulfate.
- The solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield 7-octyn-1-ol as a pale yellow oil.

## Experimental Protocol: Oxidation of 7-Octyn-1-ol to 7-Octynoic Acid

The terminal alcohol of 7-Octyn-1-ol is oxidized to a carboxylic acid to yield **7-Octynoic acid**. Various oxidizing agents can be employed for this transformation. A general procedure using Jones oxidation is described here.

Reaction: 7-Octyn-1-ol → **7-Octynoic acid**

Materials:

- 7-Octyn-1-ol
- Jones reagent (a solution of chromium trioxide in sulfuric acid)
- Acetone
- Isopropanol (for quenching)
- Diethyl ether
- Water
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve 7-Octyn-1-ol in acetone and cool the solution in an ice bath.
- Add Jones reagent dropwise to the stirred solution. The reaction progress can be monitored by TLC.
- Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears.
- Remove the acetone under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.

- Combine the organic layers, wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **7-Octynoic acid**.
- Further purification can be achieved by chromatography if necessary.

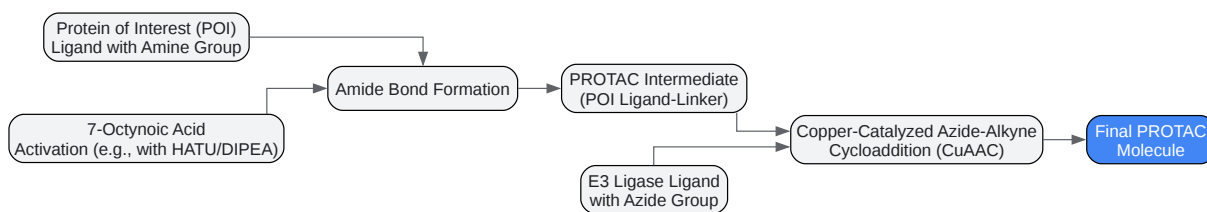
## Applications in Drug Discovery and Development

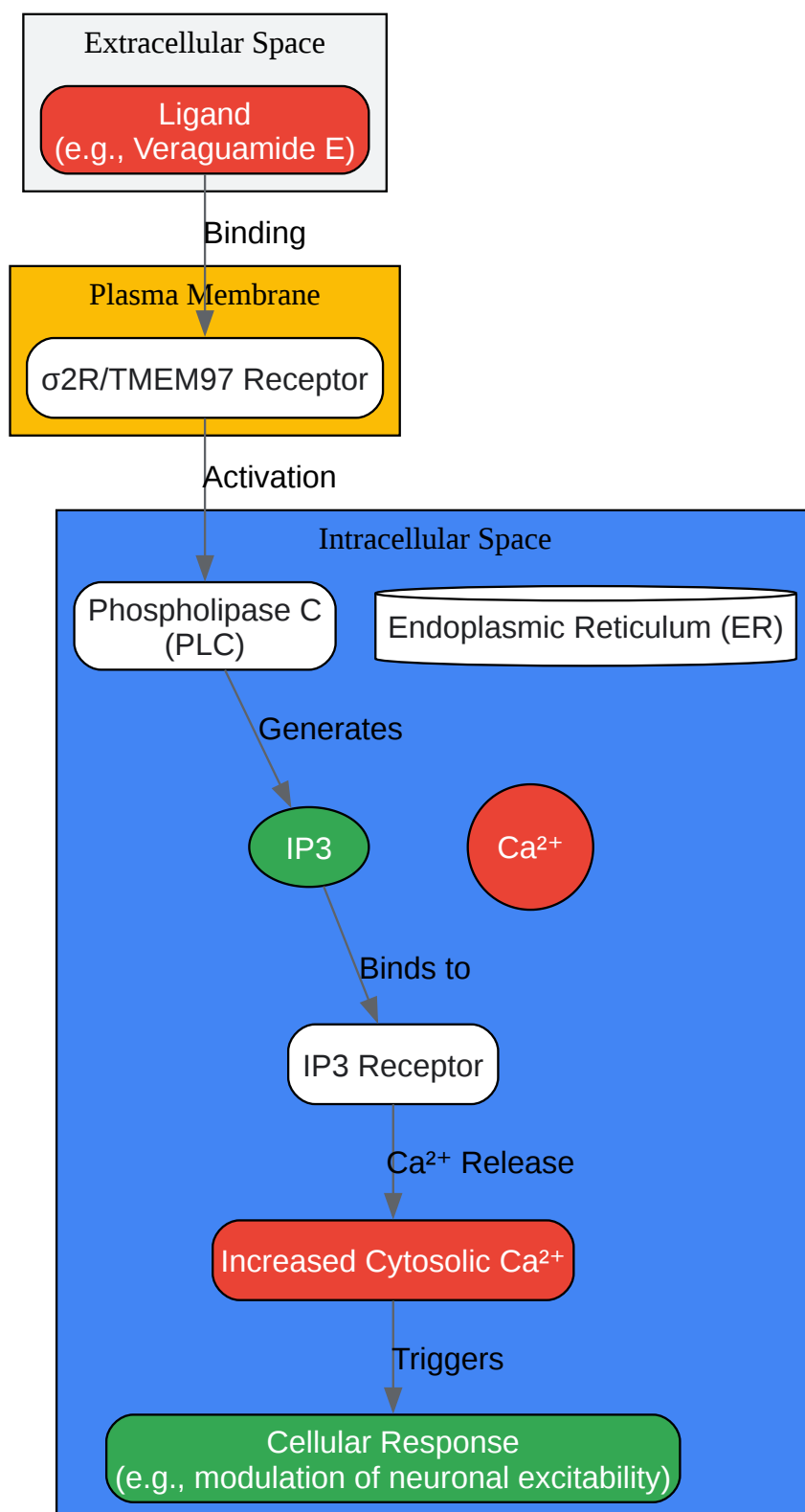
The bifunctional nature of **7-Octynoic acid**, possessing both a terminal alkyne and a carboxylic acid, makes it a highly versatile linker in drug development.

## PROTACs and Targeted Protein Degradation

**7-Octynoic acid** is a widely used linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The carboxylic acid end of **7-octynoic acid** can be readily coupled to a warhead that binds the POI, while the terminal alkyne allows for the attachment of an E3 ligase-binding ligand via "click chemistry."

Below is a diagram illustrating the general workflow for the synthesis of a PROTAC using **7-Octynoic acid**.





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## References

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